molecular formula C46H63NO15 B1682444 Tpi-287 CAS No. 849213-15-6

Tpi-287

Cat. No.: B1682444
CAS No.: 849213-15-6
M. Wt: 870.0 g/mol
InChI Key: FDTAUJJRHBRHIJ-BBGIBMRQSA-N
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Description

TPI-287 is a novel semi-synthetic microtubule inhibitor belonging to the taxane diterpenoid (taxoid) family, specifically to the abeotaxane class. It was originally isolated from the bark of the Yew tree. This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for treating brain malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

TPI-287 is synthesized through a semi-synthetic process. The starting material is typically a natural taxane, such as paclitaxel, which undergoes several chemical modifications to produce this compound. The key steps involve selective protection and deprotection of hydroxyl groups, esterification, and oxidation reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical routes as in the laboratory. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

TPI-287 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for specific applications in research and therapy .

Scientific Research Applications

TPI-287 has a wide range of scientific research applications:

Mechanism of Action

TPI-287 exerts its effects by binding to tubulin, a protein that forms microtubules. By stabilizing microtubules, this compound prevents their depolymerization, thereby inhibiting cell division. This mechanism is similar to other taxanes but with the added advantage of crossing the blood-brain barrier. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TPI-287

This compound stands out due to its ability to cross the blood-brain barrier, making it particularly effective for treating brain malignancies. Unlike other taxanes, this compound is not a substrate for efflux pumps like P-glycoprotein, which allows it to reach higher concentrations in the brain. This unique property enhances its therapeutic potential for central nervous system tumors .

Properties

CAS No.

849213-15-6

Molecular Formula

C46H63NO15

Molecular Weight

870.0 g/mol

IUPAC Name

[(1R,2S,5R,7S,11R,12S,15S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate

InChI

InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46?/m0/s1

InChI Key

FDTAUJJRHBRHIJ-BBGIBMRQSA-N

SMILES

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

Canonical SMILES

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPI287;  TPI-287;  TPI 287;  ARC100;  ARC-100;  ARC 100;  NBT-287;  NBT287;  NBT 287

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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